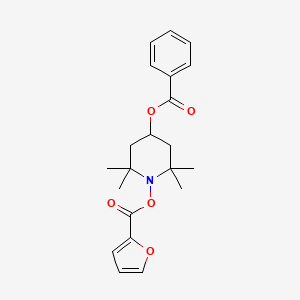![molecular formula C21H28N4O2S2 B4294484 4-{[4-(1-adamantyl)piperazin-1-yl]sulfonyl}-5-methyl-2,1,3-benzothiadiazole](/img/structure/B4294484.png)
4-{[4-(1-adamantyl)piperazin-1-yl]sulfonyl}-5-methyl-2,1,3-benzothiadiazole
Vue d'ensemble
Description
4-{[4-(1-adamantyl)piperazin-1-yl]sulfonyl}-5-methyl-2,1,3-benzothiadiazole, commonly known as ADAPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ADAPT is a heterocyclic compound that contains a benzothiadiazole ring and a piperazine ring, which provides it with unique chemical and physical properties.
Mécanisme D'action
The mechanism of action of ADAPT is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. ADAPT has been shown to inhibit the activity of certain enzymes, including phosphodiesterase and carbonic anhydrase. It has also been shown to interact with various receptors, including dopamine and serotonin receptors.
Biochemical and Physiological Effects:
ADAPT has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. ADAPT has been shown to inhibit the production of inflammatory cytokines and to scavenge free radicals, which can cause oxidative damage to cells. ADAPT has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
ADAPT has several advantages for lab experiments, including its stability, solubility, and compatibility with various analytical techniques. However, ADAPT also has limitations, including its high cost and limited availability.
Orientations Futures
There are several future directions for the study of ADAPT, including the development of new synthetic methods, the identification of new biological targets, and the optimization of its pharmacological properties. ADAPT has the potential to be used as a building block for the development of new organic semiconductors with improved properties. Additionally, ADAPT has the potential to be developed into a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of ADAPT and to optimize its pharmacological properties.
Applications De Recherche Scientifique
ADAPT has been extensively studied for its potential applications in various fields, including material science, medicinal chemistry, and biochemistry. In material science, ADAPT has been used as a building block for the development of organic semiconductors, which have potential applications in electronic devices. In medicinal chemistry, ADAPT has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
4-[4-(1-adamantyl)piperazin-1-yl]sulfonyl-5-methyl-2,1,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S2/c1-14-2-3-18-19(23-28-22-18)20(14)29(26,27)25-6-4-24(5-7-25)21-11-15-8-16(12-21)10-17(9-15)13-21/h2-3,15-17H,4-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMOPYQZMQNHRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)S(=O)(=O)N3CCN(CC3)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-nitro-5-(phenylthio)phenyl]hexopyranosylamine](/img/structure/B4294401.png)
![2-acetyl-3-(3-ethoxy-4-methoxyphenyl)-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline](/img/structure/B4294421.png)
![5-ethyl-4-hydroxy-4,5-dimethyl-3-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B4294424.png)
![4-hydroxy-4-methyl-3-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B4294426.png)
![N-[4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]acetamide](/img/structure/B4294430.png)
![methyl 7-bromo-4-(4-fluorophenyl)-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate](/img/structure/B4294442.png)
![N-[3-nitro-5-(phenylthio)phenyl]pentopyranosylamine](/img/structure/B4294446.png)
![N-[3-(4-fluorophenoxy)-5-nitrophenyl]pentopyranosylamine](/img/structure/B4294447.png)
![8-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4294453.png)
![8-(1-adamantylmethyl)-7-(4-bromophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4294463.png)
![3-(4-tert-butylphenyl)-10-cinnamoyl-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4294469.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B4294481.png)

![2-[4-(1-adamantyl)piperazin-1-yl]-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine](/img/structure/B4294497.png)